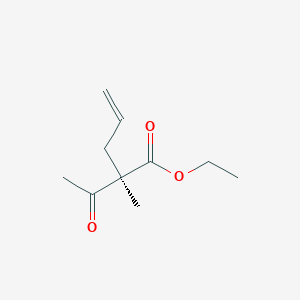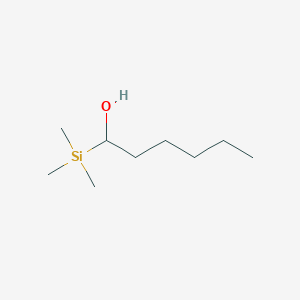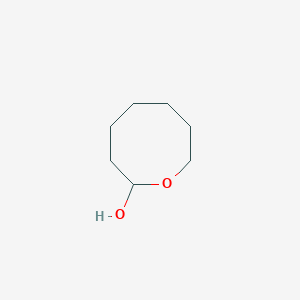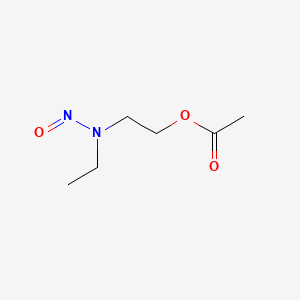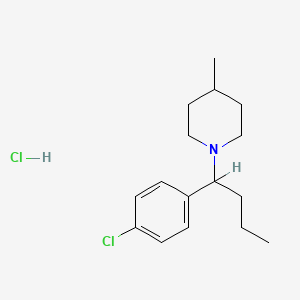
Beryllium--titanium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium–titanium (1/1) is a compound consisting of beryllium and titanium in a 1:1 ratio. This compound is represented by the chemical formula BeTi and has a molecular weight of 56.879182 g/mol . Beryllium is a lightweight, steel-gray metal known for its high stiffness and thermal conductivity, while titanium is renowned for its high strength-to-weight ratio and corrosion resistance . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of beryllium–titanium (1/1) can be achieved through various synthetic routes. One common method involves the direct reaction of beryllium and titanium metals at high temperatures. This process requires a controlled environment to prevent contamination and ensure the purity of the final product. The reaction typically takes place in a vacuum or an inert gas atmosphere to avoid oxidation .
Industrial Production Methods
Industrial production of beryllium–titanium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum arc remelting process, where beryllium and titanium are melted together in a vacuum to form a homogeneous alloy. This method ensures the removal of impurities and results in a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium–titanium (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Beryllium–titanium (1/1) can react with oxygen to form beryllium oxide (BeO) and titanium dioxide (TiO2).
Common Reagents and Conditions
Common reagents used in the reactions of beryllium–titanium (1/1) include oxygen, hydrogen, and halogens. The reactions typically require high temperatures and controlled environments to ensure the desired products are formed .
Major Products
The major products formed from the reactions of beryllium–titanium (1/1) include beryllium oxide, titanium dioxide, beryllium halides, and titanium halides .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of beryllium–titanium (1/1) involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of strong metallic bonds between beryllium and titanium atoms, resulting in a material with exceptional mechanical properties . These properties are further enhanced by the formation of intermediate phases, such as Be12Ti and Be3Ti, which contribute to the compound’s high strength and thermal stability .
Comparaison Avec Des Composés Similaires
Beryllium–titanium (1/1) can be compared with other similar compounds, such as beryllium-aluminum (BeAl) and titanium-aluminum (TiAl) alloys.
Beryllium-Aluminum (BeAl): This compound is known for its high thermal conductivity and lightweight properties, making it suitable for aerospace applications.
Titanium-Aluminum (TiAl): Titanium-aluminum alloys are known for their high strength-to-weight ratio and excellent oxidation resistance.
Similar Compounds
- Beryllium-Aluminum (BeAl)
- Titanium-Aluminum (TiAl)
- Beryllium-Copper (BeCu)
- Titanium-Nickel (TiNi)
Propriétés
Numéro CAS |
12232-67-6 |
|---|---|
Formule moléculaire |
BeTi |
Poids moléculaire |
56.879 g/mol |
Nom IUPAC |
beryllium;titanium |
InChI |
InChI=1S/Be.Ti |
Clé InChI |
ZXLMKCYEDRYHQK-UHFFFAOYSA-N |
SMILES canonique |
[Be].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


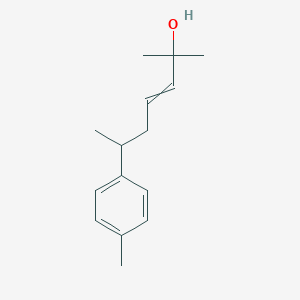

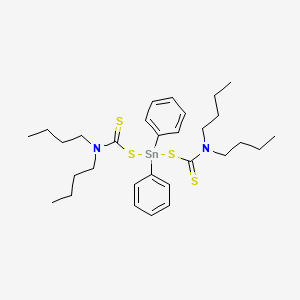
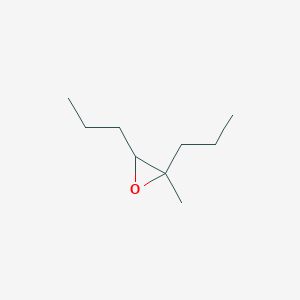
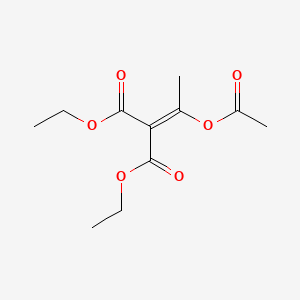
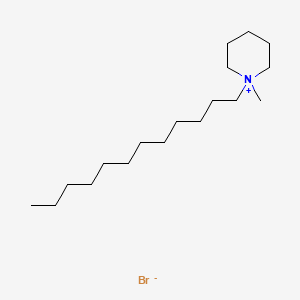
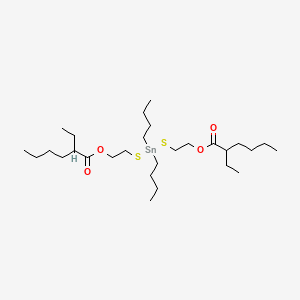
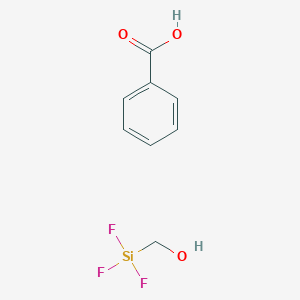
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
